molecular formula C6H11ClN2O B2546664 5-Isopropylisoxazol-4-amine hydrochloride CAS No. 1080063-94-0

5-Isopropylisoxazol-4-amine hydrochloride

Cat. No. B2546664
CAS RN: 1080063-94-0
M. Wt: 162.62
InChI Key: MOUFEPSPFMEWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Isopropylisoxazol-4-amine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of this compound. For instance, the first paper describes the synthesis and applications of 4-isopropyl-5,5-diphenyloxazolidinone, a compound that shares some structural features with this compound, such as the isopropyl group and a heterocyclic ring . The second paper discusses the synthesis of 5-isoxazolylsulfonyl chlorides, which are derivatives of the isoxazole ring, a core structure in this compound .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials like valine ester and benzylethynylsulfide, which undergo various reactions such as cyclocondensation and oxidative chlorination to form the desired isoxazole derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that introduce the isopropyl group and the amine functionality in the correct positions on the isoxazole ring.

Molecular Structure Analysis

The molecular structure of this compound would consist of an isoxazole ring substituted with an isopropyl group and an amine group. The papers provide insights into the crystal structures of related oxazolidinones and discuss the influence of substituents on the reactivity and selectivity of the isoxazole derivatives . These structural analyses are crucial for understanding the reactivity and potential interactions of this compound.

Chemical Reactions Analysis

The chemical behavior of isoxazole derivatives towards nucleophiles such as amines is described in the second paper . This information is valuable for predicting the reactivity of this compound in various chemical reactions, including its potential to form salts with hydrochloric acid to give the hydrochloride form.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide data on related compounds. For example, the first paper mentions the melting points, solubility, and crystallization tendencies of oxazolidinone derivatives . These properties are influenced by the molecular structure and can provide a basis for predicting similar properties in this compound.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Synthesis of Diarylisoxazoles : A method for preparing 4,5-diarylisoxazoles efficiently involves the conversion of enaminones to oximes, showcasing an uncommon amine group exchange reaction. This process also allows for the synthesis of 4-isoxazolines and subsequent transformations into β-keto nitriles and 1,3-amino alcohol derivatives (Domínguez et al., 1996).
  • Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives has been explored, with some compounds showing good to moderate activities against various microorganisms. This highlights the potential for designing new antimicrobial agents based on the 5-Isopropylisoxazol-4-amine hydrochloride scaffold (Bektaş et al., 2007).

Material Science and Surface Chemistry

  • Corrosion Inhibition : Studies on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid solutions have demonstrated their effectiveness as corrosion inhibitors. The efficiency of these inhibitors depends on the nature of substituents in the molecule, with certain derivatives achieving up to 99.6% inhibition efficiency (Bentiss et al., 2007).
  • Nanoparticle Incorporation : Research into the fabrication of core and shell crosslinked micelles from block copolymers incorporating gold nanoparticles has been conducted. This work involves a novel primary amine-containing monomer, showcasing applications in nanotechnology and material science (Zhou et al., 2008).

Mechanistic and Methodological Studies

  • Catalyzed C-H Amination : The utility of 1,4,2-dioxazol-5-one and its derivatives as amino sources in Rh(III)-mediated C-H amination reactions has been demonstrated. These compounds offer an efficient amidation process, with carbon dioxide as the only byproduct, highlighting a sustainable approach to introducing amine functionalities (Park et al., 2015).
  • Multicomponent Synthesis : The synthesis of pyrrolo[3,4-b]pyridin-5-one via a novel multicomponent reaction starting from simple inputs such as aldehydes, amines, and alpha-isocyanoacetamide demonstrates the versatility of isoxazole derivatives in complex molecule construction (Janvier et al., 2002).

Future Directions

Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, continues to be of significant interest in the field of drug discovery . The development of new synthetic strategies and the design of new isoxazole derivatives are ongoing areas of research . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

properties

IUPAC Name

5-propan-2-yl-1,2-oxazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-4(2)6-5(7)3-8-9-6;/h3-4H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUFEPSPFMEWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1080063-94-0
Record name 5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.